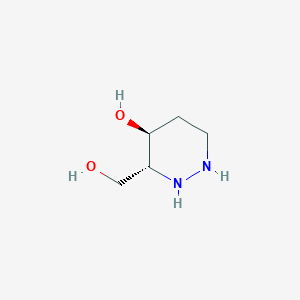
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral organic compound with a unique structure that includes a hydroxymethyl group attached to a hexahydropyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol typically begins with readily available starting materials such as hexahydropyridazine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of (3R,4S)-3-formylhexahydropyridazin-4-ol or (3R,4S)-3-carboxyhexahydropyridazin-4-ol.
Reduction: Formation of various reduced alcohols or amines.
Substitution: Formation of substituted hexahydropyridazine derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis reactions.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Biomolecule Interaction: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
Hydroxymethyl Group: The presence of the hydroxymethyl group imparts unique reactivity and interaction properties.
Chirality: The specific (3R,4S) configuration provides distinct stereochemical characteristics that can influence biological activity and selectivity.
This detailed article provides a comprehensive overview of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(3R,4S)-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-5(9)1-2-6-7-4/h4-9H,1-3H2/t4-,5+/m1/s1 |
Clé InChI |
QENVKASRDZHLGC-UHNVWZDZSA-N |
SMILES isomérique |
C1CNN[C@@H]([C@H]1O)CO |
SMILES canonique |
C1CNNC(C1O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


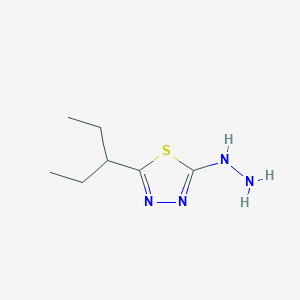
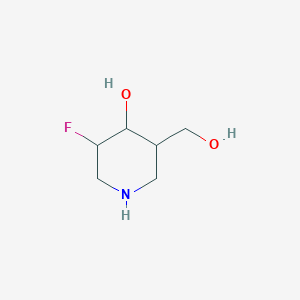
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
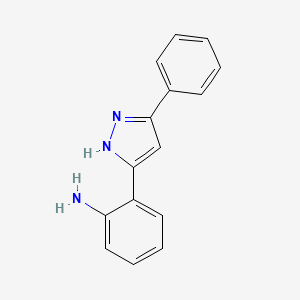



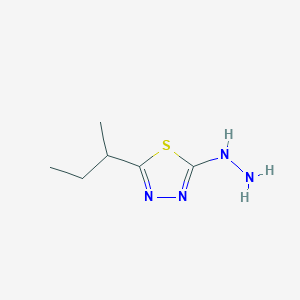

![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
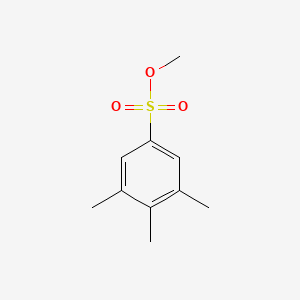
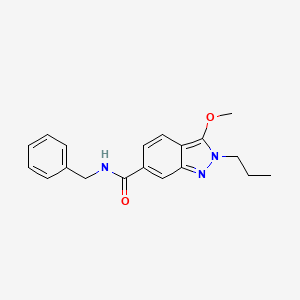
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
